molecular formula C18H15BrN2O4 B11621384 5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11621384
M. Wt: 403.2 g/mol
InChI Key: DECXCNWPQYWFAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-methylbenzaldehyde with furan-2-carbaldehyde, followed by cyclization with 1,3-dimethylbarbituric acid under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Benzamide, 2-bromo-

Uniqueness

Compared to similar compounds, 5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of a furan ring and a pyrimidine-2,4,6-trione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H15BrN2O4/c1-10-4-6-12(14(19)8-10)15-7-5-11(25-15)9-13-16(22)20(2)18(24)21(3)17(13)23/h4-9H,1-3H3

InChI Key

DECXCNWPQYWFAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C)C)Br

Origin of Product

United States

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